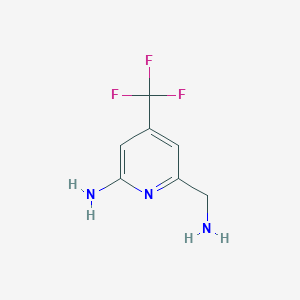
6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with an aminomethyl group at the 6-position and a trifluoromethyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Reduction of the nitro group to an amine group.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Aminomethylation: Introduction of the aminomethyl group using formaldehyde and ammonia or other suitable aminating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride, potassium tert-butoxide, or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(aminomethyl)-4-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the aminomethyl group can form hydrogen bonds and ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-(Trifluoromethyl)pyridin-2-amine: Lacks the aminomethyl group, resulting in different chemical and biological properties.
4-(Aminomethyl)pyridin-2-amine: Lacks the trifluoromethyl group, affecting its lipophilicity and metabolic stability.
6-(Aminomethyl)-4-methylpyridin-2-amine: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and aminomethyl groups, which confer distinct chemical properties such as increased lipophilicity, metabolic stability, and the ability to form specific interactions with biological targets. These properties make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C7H8F3N3 |
|---|---|
分子量 |
191.15 g/mol |
IUPAC名 |
6-(aminomethyl)-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)4-1-5(3-11)13-6(12)2-4/h1-2H,3,11H2,(H2,12,13) |
InChIキー |
MMYDFKYUIMWZFQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CN)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















